Home > Products > Screening Compounds P146800 > Immunoproteasome inhibitor 1
Immunoproteasome inhibitor 1 -

Immunoproteasome inhibitor 1

Catalog Number: EVT-10992885
CAS Number:
Molecular Formula: C20H26N2O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Immunoproteasome inhibitor 1 is a novel compound designed to selectively inhibit the immunoproteasome, a specialized form of the proteasome predominantly found in immune cells. The immunoproteasome plays a crucial role in processing and degrading ubiquitinated proteins, which is essential for various cellular functions, including antigen presentation and regulation of immune responses. Targeting the immunoproteasome offers a potential therapeutic strategy for treating various hematological malignancies, particularly multiple myeloma, where conventional proteasome inhibitors often lead to resistance and adverse effects.

Source and Classification

Immunoproteasome inhibitor 1 is classified as a peptidyl-aldehyde compound, which has been synthesized through various chemical methods to enhance its specificity and potency against the immunoproteasome compared to the constitutive proteasome. Its development stems from research aimed at overcoming the limitations of existing proteasome inhibitors that lack selectivity and cause significant side effects, such as peripheral neuropathy .

Synthesis Analysis

The synthesis of immunoproteasome inhibitor 1 involves several key steps that focus on creating a compound with high selectivity for the immunoproteasome's unique subunits.

  • Methodology: The synthesis typically begins with a precursor molecule that undergoes various chemical reactions, including alkylation and cyclization, to form the desired structure. For instance, one method involves using a 7-hydroxycoumarin derivative subjected to Pechmann reaction conditions to yield a psoralen derivative .
  • Technical Details: The process often includes:
    • Alkylation of hydroxyl groups with bromoacetophenone.
    • Base-catalyzed condensation reactions.
    • Purification techniques such as crystallization and chromatography to isolate the final product in high yield .
Molecular Structure Analysis

The molecular structure of immunoproteasome inhibitor 1 is characterized by its specific interactions with the immunoproteasome subunits.

  • Structure: The compound features a peptidyl-aldehyde backbone that allows it to bind selectively to the β1i subunit of the immunoproteasome. This selective binding is crucial for its function as an inhibitor.
  • Data: Structural analysis through techniques such as nuclear magnetic resonance and mass spectrometry confirms the identity and purity of synthesized compounds . The binding interactions are further elucidated through crystallography studies that reveal how these compounds interact at the molecular level with specific residues in the immunoproteasome .
Chemical Reactions Analysis

Immunoproteasome inhibitor 1 undergoes specific chemical reactions that enable it to exert its inhibitory effects on the immunoproteasome.

  • Reactions: The primary reaction involves competitive binding to the active sites of the β1i subunit, leading to inhibition of its proteolytic activity. This competitive inhibition can be quantified using kinetic assays that measure changes in enzymatic activity in response to varying concentrations of the inhibitor .
  • Technical Details: For instance, studies have shown that immunoproteasome inhibitor 1 exhibits an inhibitory constant (K_i) in the low micromolar range against the immunoproteasome while displaying significantly higher K_i values against the constitutive proteasome, confirming its selectivity .
Mechanism of Action

The mechanism by which immunoproteasome inhibitor 1 exerts its effects involves several biochemical processes.

  • Process: Upon binding to the β1i subunit, the inhibitor disrupts normal proteolytic function, leading to an accumulation of ubiquitinated proteins within cells. This accumulation triggers pro-apoptotic signaling pathways, ultimately resulting in apoptosis of malignant cells .
  • Data: Experimental data indicate that this compound can induce apoptosis in myeloma cells through both intrinsic and extrinsic pathways, demonstrating its potential efficacy as an anticancer agent .
Physical and Chemical Properties Analysis

The physical and chemical properties of immunoproteasome inhibitor 1 are critical for its functionality and therapeutic potential.

  • Physical Properties: The compound typically exhibits moderate solubility in organic solvents but may have limited water solubility, which can affect its bioavailability in clinical settings.
  • Chemical Properties: Its structure allows for stable interactions with target proteins while minimizing off-target effects. The presence of specific functional groups enhances its binding affinity and specificity towards immunoproteasome subunits .
Applications

Immunoproteasome inhibitor 1 has significant scientific applications, particularly in cancer therapy.

  • Scientific Uses: Research indicates that this compound may be effective against multiple myeloma and other hematologic malignancies by selectively targeting tumor cells while sparing normal cells. Its ability to overcome resistance associated with conventional therapies makes it a candidate for further clinical development .
  • Potential Developments: Ongoing studies aim to refine this compound's structure to enhance potency and reduce side effects further, paving the way for new therapeutic strategies in oncology .

Properties

Product Name

Immunoproteasome inhibitor 1

IUPAC Name

(E)-4-(6,7-dimethoxy-1-oxoisoquinolin-2-yl)-N-(3-methylbutyl)but-2-enamide

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H26N2O4/c1-14(2)7-9-21-19(23)6-5-10-22-11-8-15-12-17(25-3)18(26-4)13-16(15)20(22)24/h5-6,8,11-14H,7,9-10H2,1-4H3,(H,21,23)/b6-5+

InChI Key

OLDBMIBYBKUNPK-AATRIKPKSA-N

Canonical SMILES

CC(C)CCNC(=O)C=CCN1C=CC2=CC(=C(C=C2C1=O)OC)OC

Isomeric SMILES

CC(C)CCNC(=O)/C=C/CN1C=CC2=CC(=C(C=C2C1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.